molecular formula C14H14Cl2N4 B3036992 2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine CAS No. 400088-97-3

2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine

Cat. No. B3036992
CAS RN: 400088-97-3
M. Wt: 309.2 g/mol
InChI Key: DRWLFKKHKDZOHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for obtaining 2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine. One notable approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study by Mattioda et al. (1975) focused on synthesizing a series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds with potent antiemetic activity were selected for clinical investigations (Mattioda et al., 1975).

Interaction with DNA

  • Wilson et al. (1990) researched unfused tricyclic aromatic intercalators with 4-methylpiperazino groups. They found that these compounds interact with DNA differently, with some binding strongly through intercalation and others forming weaker groove complexes (Wilson et al., 1990).

Anti-Histaminic Activity

  • Rahaman et al. (2009) synthesized novel pyrimidines with chalcones of 4'-piperazine acetophenone and guanidine HCl. These compounds showed significant anti-histaminic activity compared to a reference drug (Rahaman et al., 2009).

Anticancer Agents

  • A study by Min (2012) involved designing and synthesizing thieno[3,2-d]pyrimidines with a piperazine unit as putative anticancer agents based on the structure of protein tyrosine kinase inhibitors (Min, 2012).

Antifungal Properties

  • Fellah et al. (1996) synthesized 2-(1-piperazinyl)-5-[1-(4-chlorophenyl)-2-phenylethyl]-4,6-dichloropyrimidine derivatives that showed selective growth inhibition of Cryptococcus neoformans, a fungal pathogen (Fellah et al., 1996).

Antimicrobial Activity

  • Fellahi et al. (1995) reported that certain 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives exhibited activity against human bacterial flora, showing selectivity against Corynebacterium xerosis and Arcanobacterium haemolyticum (Fellahi et al., 1995).

Antiproliferative Activity

  • Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, finding that some compounds showed promising activity (Mallesha et al., 2012).

Antimalarial Activity

  • Thakur et al. (2014) reported the synthesis of 4-aminoquinoline-pyrimidine hybrids linked through piperazine, which exhibited good in vitro antimalarial activity against Plasmodium falciparum strains (Thakur et al., 2014).

P2Y12 Antagonists

  • Parlow et al. (2009) developed piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibiting platelet aggregation. They achieved compounds with high potency and good pharmacokinetic properties (Parlow et al., 2009).

properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4/c15-12-3-2-11(10-13(12)16)19-6-8-20(9-7-19)14-17-4-1-5-18-14/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWLFKKHKDZOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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